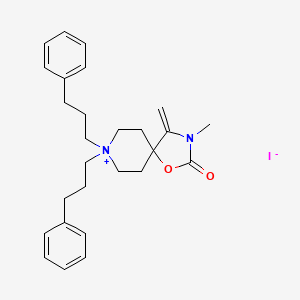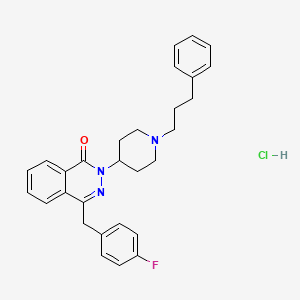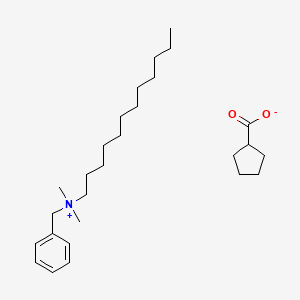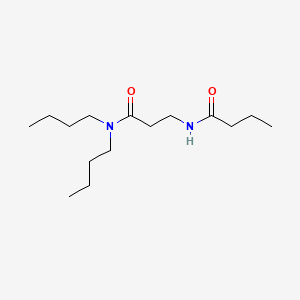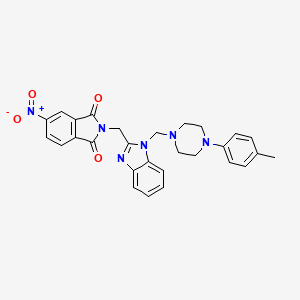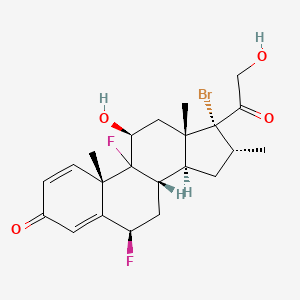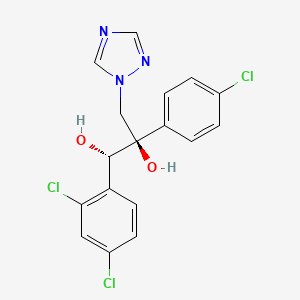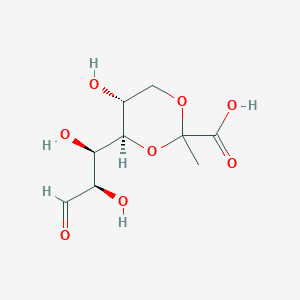
D-Glucose, 4,6-O-(1-carboxyethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose, 4,6-O-(1-carboxyethylidene)- is an organic compound belonging to the class of pyranodioxins. It is a polycyclic compound containing a pyran ring fused to a dioxin ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 4,6-O-(1-carboxyethylidene)- typically involves the reaction of D-glucose with pyruvic acid under acidic conditions. The reaction proceeds through the formation of an acetal linkage between the glucose and the pyruvic acid, resulting in the formation of the 4,6-O-(1-carboxyethylidene) derivative .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose, 4,6-O-(1-carboxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic group to an alcohol.
Substitution: The acetal linkage can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
D-Glucose, 4,6-O-(1-carboxyethylidene)- has several scientific research applications, including:
Chemistry: Used as a model compound to study acetal formation and reactivity.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mécanisme D'action
The mechanism of action of D-Glucose, 4,6-O-(1-carboxyethylidene)- involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes like xanthan lyase, which catalyzes the cleavage of the acetal linkage. This interaction can influence various biochemical processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-O-(1-carboxyethylidene)-beta-D-galactopyranose: Similar structure but derived from galactose instead of glucose.
4,6-O-(1-carboxyethylidene)-alpha-D-mannopyranose: Similar structure but derived from mannose.
Uniqueness
D-Glucose, 4,6-O-(1-carboxyethylidene)- is unique due to its specific acetal linkage and the presence of both glucose and pyruvic acid moieties.
Propriétés
Numéro CAS |
100570-42-1 |
|---|---|
Formule moléculaire |
C9H14O8 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
(4R,5R)-4-[(1R,2R)-1,2-dihydroxy-3-oxopropyl]-5-hydroxy-2-methyl-1,3-dioxane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(14)15)16-3-5(12)7(17-9)6(13)4(11)2-10/h2,4-7,11-13H,3H2,1H3,(H,14,15)/t4-,5+,6+,7+,9?/m0/s1 |
Clé InChI |
CPYGZHZHCMBSSI-BLELIYKESA-N |
SMILES isomérique |
CC1(OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O)C(=O)O |
SMILES canonique |
CC1(OCC(C(O1)C(C(C=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


